molecular formula C21H14FN5O2S B2607683 3-(Benzenesulfonyl)-N-(3-fluorophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine CAS No. 899217-67-5

3-(Benzenesulfonyl)-N-(3-fluorophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine

Cat. No.: B2607683
CAS No.: 899217-67-5
M. Wt: 419.43
InChI Key: ZWHGGYWRRPWLFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzenesulfonyl)-N-(3-fluorophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a benzenesulfonyl group at position 3 and a 3-fluorophenylamine substituent at position 3. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including anticancer, antimicrobial, and antiparasitic properties .

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN5O2S/c22-14-7-6-8-15(13-14)23-19-17-11-4-5-12-18(17)27-20(24-19)21(25-26-27)30(28,29)16-9-2-1-3-10-16/h1-13H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHGGYWRRPWLFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-N-(3-fluorophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine typically involves multi-step procedures that integrate various organic reactions. A common synthetic route includes:

    Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).

    Quinazoline Core Construction: The quinazoline core can be synthesized via condensation reactions involving anthranilic acid derivatives and amines.

    Final Coupling: The final step involves coupling the triazole and quinazoline moieties, which can be facilitated by various coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine or sulfonyl groups, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the nitro or sulfonyl groups, using agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization with various substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, palladium on carbon (Pd/C) for hydrogenation.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its multiple functional groups allow for a wide range of chemical modifications, making it useful in the development of new materials and catalysts.

Biology

Biologically, 3-(Benzenesulfonyl)-N-(3-fluorophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine has potential as a pharmacophore in drug design. Its structure suggests it could interact with various biological targets, including enzymes and receptors, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is being investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial properties. Its ability to modulate biological pathways makes it a promising candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and advanced polymers.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-N-(3-fluorophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations in Sulfonyl and Amine Groups

Key structural analogs differ in sulfonyl substituents (e.g., chlorophenyl, dimethylphenyl) and amine moieties (e.g., ethoxyphenyl, methylbenzyl). These modifications impact physicochemical properties and biological activity:

Compound Name Sulfonyl Group Amine Group Key Properties/Activities
3-(Benzenesulfonyl)-N-(3-fluorophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine Benzenesulfonyl 3-fluorophenyl Moderate solubility; potential anticancer activity (inferred)
3-[(4-chlorophenyl)sulfonyl]-N-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 4-chlorophenylsulfonyl 3-fluorophenyl Enhanced electron withdrawal; possible cytotoxicity
3-(4-methylbenzyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 4-methylbenzyl 4-ethoxyphenyl Increased lipophilicity; reduced solubility
3-(3,4-dimethylphenylsulfonyl)-N-(2-methoxy-5-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 3,4-dimethylphenylsulfonyl 2-methoxy-5-methylphenyl Steric hindrance; lower cell penetration
7-chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine Benzenesulfonyl + 7-chloro 4-isopropylphenyl Chlorine enhances potency; solubility challenges

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) improve target binding but may reduce solubility.
  • Bulkier substituents (e.g., 3,4-dimethylphenyl) hinder cellular uptake due to steric effects .
  • Fluorine substitution (3-fluorophenyl) balances metabolic stability and lipophilicity .
Core Structure Comparisons: Quinazoline vs. Pyrimidine Derivatives

Triazoloquinazolines (e.g., target compound) exhibit distinct activity profiles compared to pyrimidine-fused analogs:

  • Thieno[3,2-e]triazolo[1,5-a]pyrimidines: Higher anticancer activity than quinazoline analogs due to improved planarity and target interactions .
  • Triazolo[1,5-a]quinazolines: Lower activity in renal cancer cell lines (e.g., UO-31: GP = 81.85%) compared to thieno-fused derivatives .
  • 1,2,4-oxadiazole conjugates: Improved antiparasitic activity (e.g., against Trypanosoma cruzi) but poor solubility in thieno-triazolopyrimidines .
Anticancer Screening Data
  • Thieno-triazolopyrimidines: Moderate activity against leukemia (GP = 65–75%) but low solubility limits efficacy .
  • Chlorinated analogs : 7-chloro derivatives (e.g., ) show enhanced cytotoxicity but require formulation optimization .
  • Fluorinated derivatives : 3-fluorophenyl substitution may improve blood-brain barrier penetration, relevant for CNS-targeted therapies .
Antiparasitic and Antimicrobial Potential
  • 1,2,4-oxadiazole-triazolopyrimidines : Active against T. cruzi (IC~50~ < 10 μM) .
  • Triazole-thione derivatives : Broad-spectrum antifungal and antibacterial activities .

Structural Optimization Strategies

Solubility Enhancement: Introduce polar groups (e.g., morpholino, pyridyl) while retaining sulfonyl/fluorophenyl motifs .

Bioisosteric Replacement : Replace benzenesulfonyl with thienyl or pyrimidine sulfonyl groups to improve target selectivity .

Hybrid Scaffolds : Conjugate with 1,2,4-triazole or oxadiazole moieties for dual-action mechanisms .

Biological Activity

3-(Benzenesulfonyl)-N-(3-fluorophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and enzyme inhibition properties.

Chemical Structure and Synthesis

The compound features a triazoloquinazoline core, which is known for its pharmacological potential. The synthesis typically involves a multi-step process that includes the formation of the triazole ring and subsequent modifications to introduce the benzenesulfonyl and fluorophenyl groups.

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against several bacterial strains. In vitro studies indicate that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Results

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureus168
Escherichia coli1510
Bacillus subtilis196
Proteus mirabilis912

The data suggests that the compound is particularly effective against Bacillus subtilis, with an inhibition zone of 19 mm. This activity is comparable to established antibiotics like norfloxacin .

Antifungal Activity

The antifungal efficacy of the compound has also been assessed. Results show that it effectively inhibits growth in various fungal strains.

Table 2: Antifungal Activity Results

Fungal StrainInhibition Zone (mm)MIC (mg/mL)
Candida albicans2515
Aspergillus niger28.5710
Fusarium oxysporum38.0920

The compound demonstrated significant antifungal activity against Aspergillus niger and Fusarium oxysporum, indicating its potential as a therapeutic agent in treating fungal infections .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in various biological processes. For instance, it has shown potential as an inhibitor of carbonic anhydrase, which plays a crucial role in maintaining acid-base balance and is implicated in several diseases .

Table 3: Enzyme Inhibition Data

EnzymeInhibition (%) at 100 µM
Carbonic Anhydrase75
Topoisomerase IV65

These results highlight the compound's multifaceted biological activity, making it a candidate for further pharmacological exploration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.